4-((3-Fluorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Description
4-((3-Fluorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a triazole-based Schiff base derivative characterized by a 1,2,4-triazole core functionalized with a 3-fluorobenzylidene group at the N-4 position and a 2-methoxyphenyl substituent at the C-5 position. This compound is synthesized via a condensation reaction between 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol and 3-fluorobenzaldehyde in the presence of glacial acetic acid as a catalyst . Its structure is confirmed using spectroscopic methods (FTIR, NMR, MS) and elemental analysis, consistent with analogous triazole derivatives .
Properties
CAS No. |
478257-46-4 |
|---|---|
Molecular Formula |
C16H13FN4OS |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
4-[(E)-(3-fluorophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H13FN4OS/c1-22-14-8-3-2-7-13(14)15-19-20-16(23)21(15)18-10-11-5-4-6-12(17)9-11/h2-10H,1H3,(H,20,23)/b18-10+ |
InChI Key |
PQECEHDCCFHKSC-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)F |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Fluorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 3-fluorobenzaldehyde with 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-((3-Fluorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the benzylidene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((3-Fluorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-((3-Fluorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The triazole ring and the fluorobenzylidene moiety are thought to play crucial roles in its biological activity.
Comparison with Similar Compounds
Fluorinated Derivatives
- 4-((4-Fluorobenzylidene)amino)-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (): Substituents: 4-fluoro (para) on benzylidene, 3-methylphenyl at C-3. Key Differences: The para-fluoro group may exhibit weaker electron-withdrawing effects compared to the meta-fluoro group in the target compound. Applications: Not explicitly stated, but fluorinated triazoles are often explored for antimicrobial activity .
- 4-((5-Bromo-2-fluorobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (): Substituents: Bromo and fluoro on benzylidene, 2-chlorophenyl at C-3. Key Differences: Halogenation at multiple positions may improve halogen bonding interactions with biological targets. The thione (-S=) group instead of thiol (-SH) reduces redox reactivity .
Methoxy-Substituted Derivatives
- 4-((3,4-Dichlorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (): Substituents: 3,4-dichloro on benzylidene, 2-methoxyphenyl at C-4. Key Differences: The dichloro group increases electron-withdrawing effects and molecular weight (379.26 g/mol vs. Applications: Dichlorinated analogues are often potent enzyme inhibitors due to enhanced electrophilicity .
5-(2-Methoxyphenyl)-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol ():
Antibacterial Activity
- 4-[(3-Nitrobenzylidene)amino]-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol (): Exhibits MIC values of 0.132–0.264 mM against Staphylococcus aureus and Streptococcus pyogenes, surpassing ampicillin in potency. The nitro groups enhance electron-deficient character, facilitating interactions with bacterial enzymes like dihydrofolate reductase (DHFR) . Comparison: The target compound’s 3-fluoro and 2-methoxy groups may offer balanced lipophilicity and electronic effects, but nitro-substituted analogues generally show higher antibacterial potency.
Antioxidant Activity
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives (): Compound 5b (substituent undisclosed) shows IC50 = 5.84 µg/mL in DPPH assays, comparable to ascorbic acid. Thiol groups contribute to radical scavenging . Comparison: The target compound’s 2-methoxyphenyl group may enhance antioxidant capacity via resonance stabilization of radicals, though direct data are lacking.
Biological Activity
4-((3-Fluorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a member of the 1,2,4-triazole family, known for its diverse biological activities. The compound's structure includes a triazole ring and a thiol group, which are pivotal in its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of 4-((3-Fluorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is C16H13FN4OS. The presence of fluorine, sulfur, and various aromatic groups contributes to its unique chemical properties. The thiol group enhances the compound's reactivity and biological interactions, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that compounds with a triazole scaffold exhibit significant antimicrobial properties. Specifically, 4-((3-fluorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol has shown effectiveness against various bacterial strains, including multidrug-resistant pathogens. The mechanism of action is primarily linked to the inhibition of dihydrofolate reductase (DHFR), an enzyme essential for folate synthesis in bacteria .
Table 1: Antimicrobial Activity Against Selected Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 µg/mL | |
| Escherichia coli | 32 µg/mL | |
| Mycobacterium tuberculosis | 8 µg/mL |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The mechanism involves modulation of cellular pathways that regulate apoptosis and cell cycle progression. For example, in vitro studies showed significant antiproliferative activity against the MCF-7 breast cancer cell line .
Table 2: Antiproliferative Activity in Cancer Cell Lines
Synthesis and Characterization
The synthesis of 4-((3-fluorobenzylidene)amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and IR spectroscopy confirm the structure and purity of the synthesized compound.
Case Studies
Several studies have highlighted the biological activity of triazole derivatives similar to our compound:
- Antimicrobial Efficacy : A study demonstrated that triazole-thiol derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria .
- Anticancer Activity : Research indicated that triazole derivatives could inhibit tubulin assembly in cancer cells, leading to cell cycle arrest and apoptosis .
Q & A
Q. What degradation products form under oxidative conditions, and how are they characterized?
Q. Can synergistic effects be achieved by combining this compound with first-line TB drugs?
Q. What crystallographic data are available for structural analogs, and how do they inform drug design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
